H-Orn(Boc)-OBzl.HCl

Description

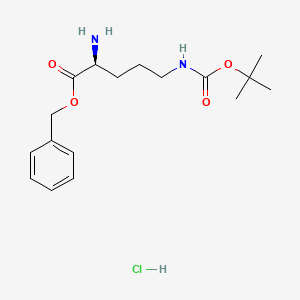

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWKMTIMRDZGDH-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for H Orn Boc Obzl.hcl

Strategic Considerations in Ornithine Side Chain Protection

The protection of the δ-amino group of ornithine is a critical step to prevent its unwanted acylation during peptide synthesis, which would otherwise lead to the formation of branched peptide impurities. The choice of a protecting group for the side chain must be orthogonal to the protecting group used for the α-amino group. This means that one group must be removable under conditions that leave the other intact.

In the context of H-Orn(Boc)-OBzl.HCl, the tert-Butyloxycarbonyl (Boc) group is employed to protect the δ-amino side chain. This strategy is common in what is known as the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy for peptide synthesis. researchgate.net The Boc group is stable under the conditions required for peptide coupling but can be removed under specific acidic conditions. For the synthesis of the target compound, where the α-amino group is free (denoted by 'H'), a protecting group on the α-amine must be removed while the δ-Boc group remains.

The selection of a side-chain protecting group for ornithine is similar to that for lysine (B10760008), given the presence of a primary amino group at the end of an alkyl chain. peptide.comug.edu.pl The stability of this protecting group must be sufficient to withstand multiple cycles of N-terminal deprotection during peptide synthesis to prevent the formation of byproducts. peptide.com While the Boc group is popular for Fmoc-based strategies, other groups like the benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) are frequently used for the ornithine side chain in Boc-based peptide chemistry. peptide.com The use of N-substituted iminothiolane (NIT) has also been explored as a protecting group for lysine and ornithine side chains, offering enhanced hydrophilicity. acs.org

Table 1: Common Side Chain Protecting Groups for Ornithine

| Protecting Group | Abbreviation | Common Synthetic Strategy | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Fmoc/tBu | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Z or Cbz | Boc/Bn | Catalytic Hydrogenolysis, HBr/AcOH |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Boc/Bn | Strong acid (e.g., HF) |

| Allyloxycarbonyl | Aloc | Fmoc/tBu | Pd(0) catalysis |

Methodologies for Carboxyl Group Benzyl (B1604629) Esterification

Protecting the carboxyl group of ornithine as a benzyl ester (OBzl) is a key step in the synthesis of this compound. Benzyl esters are advantageous because they are stable under many reaction conditions but can be selectively cleaved by methods other than hydrolysis, most notably catalytic hydrogenolysis. oup.com This provides an orthogonal deprotection strategy relative to acid-labile (Boc) or base-labile (Fmoc) groups.

Several methods exist for benzyl esterification of amino acids:

Fischer-Speier Esterification : This is a classic and widely used method that involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). unimi.it The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed azeotropically. researchgate.net Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used for this purpose, but safer alternatives like cyclohexane (B81311) or toluene (B28343) are now employed, although high temperatures with toluene can risk racemization. unimi.itresearchgate.net

Thionyl Chloride-Mediated Esterification : Another common approach is the use of thionyl chloride (SOCl₂) with benzyl alcohol. gcwgandhinagar.comgoogle.com In this method, thionyl chloride reacts with the alcohol to form an intermediate that readily esterifies the amino acid. This reaction is often vigorous and may require low-temperature operation. google.com A significant advantage is that this method simultaneously produces the hydrochloride salt of the amino acid ester. scispace.com

Alternative Catalysts : Research has explored other catalysts to avoid the issues associated with strong acids or hazardous reagents. p-Toluenesulfonyl chloride has been investigated as an alternative to TsOH to avoid the need for azeotropic water removal. researchgate.net

Table 2: Comparison of Benzyl Esterification Methods for Amino Acids

| Method | Reagents | Typical Solvents | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid | Cyclohexane, Toluene | Equilibrium-driven; requires azeotropic water removal. unimi.itresearchgate.net |

| Thionyl Chloride Method | Benzyl alcohol, Thionyl chloride (SOCl₂) | Benzyl alcohol (as reagent and solvent) | Forms the hydrochloride salt directly; can be a vigorous reaction. gcwgandhinagar.comscispace.com |

Protocols for Nα-Amine Protection with the tert-Butyloxycarbonyl (Boc) Group

The protection of an amino group with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis, particularly in peptide chemistry. nih.gov The Boc group is valued for its stability towards a wide range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.govorganic-chemistry.org

The standard protocol for introducing the Boc group involves reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. organic-chemistry.org The reaction can be performed under various conditions:

Aqueous Conditions : Using a base like sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system (e.g., dioxane/water, THF/water).

Anhydrous Conditions : Using an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). ub.edu

Catalyst-Free Conditions : N-tert-butyloxycarbonylation of amines can also be achieved chemoselectively in water without any catalyst. organic-chemistry.org

For the synthesis of this compound, the starting material would typically be Nα-Z-L-Ornithine, which is then esterified and subsequently has the Z-group removed to allow for the introduction of the Boc group on the δ-amine. Alternatively, one could start with ornithine, protect the δ-amine with Boc, and then protect the α-amine with a different, orthogonal group before proceeding with esterification. The final step would then be the selective removal of the α-protecting group.

Salt Formation Chemistry: Synthesis of the Hydrochloride Salt of H-Orn(Boc)-OBzl

Amino acid esters are often isolated and stored as their hydrochloride salts to improve their stability and handling properties. quora.com The salt form prevents the free amino group from participating in side reactions and enhances the compound's crystallinity and solubility in certain solvents. quora.com

There are two primary routes to the hydrochloride salt of an amino acid ester:

Post-Esterification Salt Formation : If the esterification is performed under neutral or basic conditions, the resulting free amino acid ester can be converted to its hydrochloride salt. This is typically done by dissolving the ester in a dry organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then introducing anhydrous hydrogen chloride (HCl) gas. researchgate.net The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. researchgate.net

In Situ Salt Formation during Esterification : As mentioned previously, when esterification is carried out using thionyl chloride in an alcohol, the amino acid ester hydrochloride is formed directly. scispace.comtechniumscience.com The thionyl chloride reacts with the alcohol to generate HCl in situ, which protonates the amino group. This is an efficient method as it combines esterification and salt formation into a single step.

For this compound, the final synthetic step would involve either the deprotection of an Nα-protected precursor under acidic conditions that provide the HCl counter-ion, or the direct treatment of H-Orn(Boc)-OBzl with a source of HCl.

Mechanistic Insights and Kinetic Studies in this compound Synthesis

Esterification Mechanism : Fischer-Speier esterification proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is reversible, and its kinetics can be controlled by temperature and the efficient removal of water. researchgate.net

Boc Protection Mechanism and Kinetics : The protection of an amine with (Boc)₂O involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amine. Kinetic studies have shown that the reaction rate can be dramatically influenced by the solvent. For example, the Boc protection of aromatic amines is approximately 70-fold faster in methanol (B129727) (CD₃OD) than in chloroform (B151607) (CDCl₃). wuxibiology.com This catalytic effect is attributed to methanol's ability to form hydrogen bonds with both the Boc anhydride and the amine in the transition state, thereby lowering the activation energy. wuxibiology.com

Peptide Synthesis Kinetics : While not directly forming a peptide bond, the synthesis of this amino acid derivative follows similar kinetic principles. The reactions, particularly those involving solid-phase synthesis, often follow pseudo-first-order kinetics. chemrxiv.org The reaction rates are influenced by factors such as reagent concentration, temperature, and mixing efficiency. chemrxiv.org Kinetic control, which focuses on the rate of formation of products, is often favored over thermodynamic control to minimize side reactions like racemization. researchgate.net

Process Intensification and Reaction Optimization Strategies

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. frontiersin.org Strategies applicable to the synthesis of this compound include optimizing reaction conditions and exploring enabling technologies. unito.it

Key optimization parameters include:

Temperature : Increasing temperature generally increases reaction rates, but can also lead to side reactions or racemization, requiring a careful balance. chemrxiv.org

Reagent Concentration : Using higher concentrations of reagents can accelerate reactions but may also complicate purification and increase costs. chemrxiv.org

Catalyst Selection : Choosing a more efficient catalyst can significantly reduce reaction times and improve yields.

Enabling technologies that can be applied include:

Continuous Flow Synthesis : Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, improved safety, and easier scalability. unito.itfrontiersin.org This is particularly useful for highly exothermic or rapid reactions.

Ultrasonic Agitation : The use of ultrasound can accelerate reactions by providing vigorous mixing and overcoming mass transfer limitations, especially in heterogeneous mixtures. scispace.comfrontiersin.org Esterification reactions have been shown to be significantly accelerated by ultrasound. scispace.com

The choice of solvent is a critical parameter that affects solubility, reaction rates, and the environmental impact of the synthesis.

For Benzyl Esterification : As discussed, solvents capable of forming an azeotrope with water, such as cyclohexane, are highly effective for driving Fischer-Speier esterification to completion. unimi.it The use of greener solvents is an important consideration for process optimization. researchgate.net

For Boc Protection : Alcoholic solvents like methanol or ethanol (B145695) can act as catalysts, significantly speeding up the reaction. wuxibiology.com A study on the Boc protection of aniline (B41778) showed a dramatic rate enhancement in methanol compared to other organic solvents. wuxibiology.com This is attributed to the stabilization of the reaction's transition state through hydrogen bonding.

For Work-up and Purification : The choice of solvent also impacts the isolation and purification of the product. The low solubility of the hydrochloride salt in non-polar organic solvents like diethyl ether or ethyl acetate is exploited for its precipitation and purification. oup.comresearchgate.net

Table 3: Effect of Solvent on Boc Protection Rate of p-Toluidine

| Solvent | Reaction Time | Rate Enhancement Factor (vs. CDCl₃) |

|---|---|---|

| CDCl₃ | > 24 hours | 1 |

| CD₃OD | < 5 minutes | ~70 |

Data derived from kinetic studies on aromatic amines, which demonstrate the principle of alcohol catalysis in Boc protection. wuxibiology.com

Temperature and Pressure Influence on Reaction Efficiency

The efficiency of the synthesis of this compound, a protected amino acid derivative, is significantly influenced by reaction temperature. While high-pressure conditions are not commonly employed in standard peptide chemistry, temperature control is crucial for maximizing yield, minimizing side reactions, and ensuring stereochemical integrity. polypeptide.com

In peptide coupling reactions, such as the formation of the amide bond involving the ornithine backbone, temperatures are often initially lowered to 0-5 °C. mdpi.comacs.org This is done to control the rate of reaction, particularly during the activation step of the carboxylic acid moiety with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or N,N'-dicyclohexylcarbodiimide (DCC). polypeptide.commdpi.com Lower temperatures mitigate the risk of racemization at the chiral center of the amino acid and prevent the formation of unwanted by-products. For instance, in the coupling of a Boc-protected amino acid with an amino ester hydrochloride, the reaction is typically initiated at a cooled temperature before being allowed to warm to room temperature over several hours to proceed to completion. mdpi.comoup.com

Conversely, some reaction steps may require elevated temperatures. For example, certain cyclization reactions to form diketopiperazines, which can be a competing side reaction, have been studied under various temperatures, with optimal conditions sometimes reaching up to 120 °C in solvents like toluene. mdpi.comacs.org However, for the linear synthesis of peptide chains, extreme temperatures are generally avoided. polypeptide.com Most solution-phase peptide synthesis steps, including deprotection and coupling, are effectively carried out within a temperature range of -20 °C to 100 °C, with the majority of procedures optimized for ambient or slightly chilled conditions. polypeptide.com

The influence of temperature on reaction efficiency can be summarized in the following table, based on common procedures for similar peptide synthetic steps.

| Parameter | Condition | Effect on Efficiency | Rationale |

| Coupling Activation | 0-5 °C | High | Minimizes racemization and side-product formation (e.g., N-acylurea). mdpi.comoup.com |

| Coupling Reaction | Room Temperature (after initial cooling) | High | Allows the reaction to proceed to completion at a controlled rate. mdpi.combiorxiv.org |

| Deprotection (Boc group) | Room Temperature | High | Acidic cleavage with reagents like TFA in DCM is efficient at ambient temperatures. peptide.com |

| Elevated Temperature (>80 °C) | Generally avoided | Low | Increases risk of racemization, side reactions, and decomposition of thermally sensitive protecting groups. polypeptide.commdpi.com |

Catalyst Application and Screening

Catalysts play a pivotal role in the synthesis of peptide derivatives like this compound, primarily by enhancing the rate and efficiency of amide bond formation and in some specialized applications, facilitating protection or deprotection steps. The choice of catalyst depends on the specific synthetic strategy (e.g., solution-phase vs. solid-phase) and the nature of the reacting amino acids.

Chemical Catalysts: In modern peptide synthesis, coupling reagents are often used in conjunction with additives or catalysts that prevent side reactions and minimize racemization. The most common are benzotriazole (B28993) derivatives.

1-Hydroxybenzotriazole (B26582) (HOBt): Used with carbodiimides like DCC or EDAC, HOBt acts as a catalyst to form an active ester intermediate. This intermediate is more reactive than the initial O-acylisourea and is less prone to racemization. polypeptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This phosphonium (B103445)/uronium salt-based reagent is a highly efficient coupling catalyst, particularly for hindered amino acids. biorxiv.orguib.no It works by forming an activated HOBt ester in situ, leading to rapid and clean amide bond formation, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). biorxiv.orguib.no

Enzymatic Catalysts: The application of enzymes, particularly lipases, represents a greener approach to peptide synthesis. Lipases can catalyze the formation of peptide bonds under mild, aqueous conditions. longdom.org Porcine Pancreatic Lipase (PPL), for example, has been successfully used in the chemo-enzymatic synthesis of N-protected amino acid derivatives. longdom.org This method offers high selectivity and avoids the use of toxic reagents, although reaction times may be longer compared to conventional chemical methods. longdom.org

Transition Metal Catalysts: Transition metals like ruthenium and iridium are primarily investigated for processes such as transfer hydrogenation or asymmetric hydrogenation, which are crucial for synthesizing chiral building blocks. unibo.itdiva-portal.org While not directly used for the primary coupling in this compound synthesis, they are essential in the broader context of producing chiral amino acid precursors. diva-portal.org Palladium catalysts are notably used for the removal of specific protecting groups like allyloxycarbonyl (Alloc), demonstrating the orthogonal application of metal catalysis in complex peptide synthesis. peptide.comcsic.es

The following table summarizes common catalysts and their applications relevant to the synthesis of protected amino acids.

| Catalyst/Reagent | Type | Application | Key Advantages |

| HATU | Chemical (Uronium Salt) | Amide bond formation | High efficiency, fast reaction times, suitable for hindered couplings. biorxiv.orguib.no |

| HOBt | Chemical (Additive) | Amide bond formation (with carbodiimides) | Suppresses racemization, improves coupling efficiency. polypeptide.commdpi.com |

| Lipase (e.g., PPL) | Enzymatic | Amide bond formation | Green catalyst, high selectivity, mild reaction conditions. longdom.org |

| Palladium (0) Complexes | Transition Metal | Cleavage of Alloc protecting group | Orthogonal deprotection strategy, mild conditions. peptide.comcsic.es |

Advanced Isolation and Purification Techniques

The isolation and purification of this compound are critical steps to ensure the final product meets the high purity standards required for subsequent use, such as in peptide synthesis. A combination of techniques is often employed to remove unreacted starting materials, coupling reagents, and by-products.

Principles of Recrystallization for High Purity

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while the impurities, being present in lower concentrations, remain dissolved.

For a polar, salt-form compound like this compound, a common recrystallization solvent system would be a mixture of a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar or non-polar solvent in which it is insoluble (like diethyl ether or hexane). oup.comthieme-connect.de The crude product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity appears. Upon cooling, pure crystals of the product form and can be collected by filtration. oup.com The efficiency of recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Chromatographic Resolution Techniques (e.g., Preparative HPLC, Flash Chromatography)

Chromatography is indispensable for purifying protected amino acids, especially when dealing with complex reaction mixtures or structurally similar impurities. rsc.org

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), accelerating the separation process. rsc.org It is often used for initial purification of crude products. uib.norsc.org For a compound like this compound, a typical mobile phase would be a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), which allows for the sequential elution of compounds based on their polarity. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for final purification to achieve very high purity (>98%). It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Reversed-phase HPLC (RP-HPLC) is most common, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA). uib.no The components of the mixture are separated based on their hydrophobicity, and fractions containing the pure product are collected for subsequent lyophilization.

| Technique | Stationary Phase | Typical Mobile Phase | Application Stage | Purity Achieved |

| Flash Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate gradient | Initial crude purification | Moderate to High |

| Preparative RP-HPLC | C18-modified Silica | Water/Acetonitrile gradient with 0.1% TFA | Final high-purity polishing | Very High (>98%) |

Membrane-Based Separation Methodologies

Membrane-based separation is an emerging and sustainable technology for the purification and concentration of amino acids and their derivatives from complex mixtures like fermentation broths or reaction solutions. nih.govgoogle.com These techniques are driven by pressure or concentration gradients and separate molecules based on size, charge, and other physical properties. mdpi.com

For basic amino acid derivatives, tight-ultrafiltration membranes can be effective in removing larger impurities such as proteins or pyrogens. google.com Nanofiltration (NF) membranes, with pore sizes typically less than 2 nm, can separate small organic molecules from mono- and divalent salts, which is useful in downstream processing. mdpi.com

Recent research has also explored the use of membranes made from natural polymers like cellulose (B213188) derivatives for the selective separation of amino acids. nih.govresearchgate.net These methods offer advantages such as operating at ambient temperatures, which preserves the integrity of the biomolecules, and potentially lower energy consumption compared to traditional methods. nih.govresearchgate.net While not yet a standard industrial practice for purifying this compound specifically, membrane filtration represents a promising area for developing more efficient and environmentally friendly purification protocols in amino acid production. google.comscielo.br

Implementation of Green Chemistry Principles in Synthetic Protocols

The synthesis of peptides and their building blocks is traditionally associated with the use of hazardous solvents and reagents, generating significant chemical waste. rsc.org The principles of Green Chemistry aim to mitigate this environmental impact by designing safer and more sustainable synthetic processes. core.ac.ukamazonaws.com

Key applications of green chemistry in protocols relevant to this compound synthesis include:

Use of Greener Solvents: A major focus is replacing hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) with more environmentally benign alternatives. rsc.orgcsic.es Research is ongoing into using water as a solvent for peptide synthesis, which requires the development of water-soluble protecting groups or nanoparticle-based delivery of hydrophobic amino acid derivatives. rsc.orgcsic.esunive.it

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that generate minimal by-products. ucl.ac.uk The use of enzymatic catalysts, which can operate with high specificity and reduce the need for protecting groups, can improve atom economy. longdom.org

Catalysis: As discussed in section 2.6.3, the use of catalytic reagents (both chemical and enzymatic) is preferred over stoichiometric ones. ucl.ac.uknih.gov Catalysts reduce waste because they are used in small amounts and can, in principle, be recycled and reused. unibo.it

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. amazonaws.com This principle is addressed by improving reaction yields, using catalytic processes, and minimizing solvent use through techniques like continuous processing. core.ac.uk

The integration of these principles is leading to the development of next-generation synthetic routes for peptide components that are not only efficient and robust but also environmentally sustainable. csic.esucl.ac.uk

Advanced Analytical and Spectroscopic Characterization Methodologies for H Orn Boc Obzl.hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysissigmaaldrich.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like H-Orn(Boc)-OBzl.HCl. A combination of one-dimensional and multidimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution ¹H NMR Spectroscopysigmaaldrich.comacs.org

High-resolution proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments within the this compound molecule. The spectrum, typically recorded in solvents like DMSO-d₆ or CDCl₃, reveals characteristic chemical shifts, signal multiplicities (splitting patterns), and integrals that correspond to the number of protons for each signal.

The α-proton (α-H) is expected to appear as a multiplet, shifted downfield due to the deshielding effects of the adjacent ester carbonyl group and the protonated α-amino group (NH₃⁺). The protons of the ornithine side chain (β-H₂, γ-H₂, and δ-H₂) typically resonate as complex multiplets in the aliphatic region of the spectrum. The large singlet with an integration of 9H is a hallmark of the tert-butyl group of the Boc protecting group. The benzyl (B1604629) ester moiety is characterized by a singlet for the benzylic methylene (B1212753) protons (CH₂) and a series of multiplets in the aromatic region for the phenyl ring protons. The presence of two distinct NH protons, one from the Boc-protected amine and the other from the ammonium (B1175870) hydrochloride salt at the α-position, would also be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Boc C(CH ₃)₃ | ~1.40 | Singlet | 9H |

| γ-H ₂ | ~1.50-1.65 | Multiplet | 2H |

| β-H ₂ | ~1.80-2.00 | Multiplet | 2H |

| δ-H ₂ | ~3.00-3.15 | Multiplet | 2H |

| α-H | ~4.10-4.20 | Triplet/Multiplet | 1H |

| Benzyl CH ₂ | ~5.20 | Singlet | 2H |

| NH-Boc | ~6.80 | Triplet (broad) | 1H |

| Benzyl Ar-H | ~7.30-7.45 | Multiplet | 5H |

Note: Predicted values are based on structurally similar compounds and may vary based on solvent and experimental conditions. csic.esnih.gov

¹³C NMR Spectroscopy, Including DEPT and Quantitative Approachessigmaaldrich.comacs.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would feature signals for the two carbonyl carbons (one from the ester and one from the Boc-carbamate) in the most downfield region (~170-156 ppm). The aromatic carbons of the benzyl group would appear around 128-136 ppm. The α-carbon is typically found around 53 ppm, while the side-chain methylene carbons (β, γ, δ) and the carbons of the Boc group resonate at higher fields. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the definitive assignment of the aliphatic signals. Quantitative ¹³C NMR, while less common, can be employed to assess purity by comparing the signal integrals of the analyte to that of a known internal standard.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT Signal |

|---|---|---|

| Cβ | ~25.0 | CH₂ |

| Boc C (CH₃)₃ | ~28.4 | CH₃ |

| Cγ | ~30.0 | CH₂ |

| Cδ | ~40.3 | CH₂ |

| Cα | ~53.1 | CH |

| Benzyl C H₂ | ~67.0 | CH₂ |

| C (CH₃)₃ (Boc) | ~78.0 | Quaternary C |

| Aromatic C H (Benzyl) | ~128.0-129.0 | CH |

| Aromatic C-ipso (Benzyl) | ~135.0-136.0 | Quaternary C |

| C =O (Boc) | ~156.0 | Quaternary C |

| C =O (Ester) | ~170.0-171.0 | Quaternary C |

Note: Predicted values are based on structurally similar compounds and may vary based on solvent and experimental conditions. csic.esnih.gov

Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. diva-portal.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation pathway along the ornithine backbone: α-H ↔ β-H₂ ↔ γ-H₂ ↔ δ-H₂. A separate correlation would be seen between the δ-H₂ and the adjacent NH proton of the Boc group. researchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the α-H and the δ-H₂ would confirm that all these protons belong to the same ornithine side-chain spin system. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group, such as linking the signal at ~1.40 ppm to the Boc methyl carbons at ~28.4 ppm. uq.edu.au

From the benzyl CH₂ protons (~5.20 ppm) to the ester carbonyl carbon (~170 ppm) and the aromatic ipso-carbon (~136 ppm), confirming the benzyl ester linkage.

From the α-H (~4.10 ppm) to the ester carbonyl carbon (~170 ppm).

From the Boc methyl protons (~1.40 ppm) to the Boc quaternary carbon (~78.0 ppm) and the Boc carbonyl carbon (~156.0 ppm).

From the δ-NH proton (~6.80 ppm) to the Cδ and the Boc carbonyl carbon. researchgate.net

Solid-State NMR Spectroscopy for Crystalline Forms

Since this compound is a crystalline solid, solid-state NMR (ssNMR) can provide valuable information that is inaccessible from solution-state NMR. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, providing insights into the molecular structure and packing in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR is particularly powerful for identifying and characterizing polymorphism, where the same molecule crystallizes in different forms, which can exhibit distinct ssNMR spectra due to differences in intermolecular interactions and local symmetry.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysiscsic.es

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS analysis would show a prominent signal for the protonated molecular ion [M+H]⁺. The parent molecule (free base, C₁₇H₂₆N₂O₄) has a monoisotopic mass of 322.1893 u. Therefore, the protonated cation [C₁₇H₂₇N₂O₄]⁺ would be detected at a mass-to-charge ratio (m/z) of 323.1965. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous determination of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide critical structural information. The fragmentation pattern is predictable and helps to confirm the identity of the compound. researchgate.net

Table 3: Predicted ESI-MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Identity of Loss |

|---|---|---|

| 267.1703 | C₄H₈ | Isobutylene (B52900) |

| 223.1805 | C₅H₈O₂ | Boc group (as isobutylene + CO₂) |

| 215.1285 | C₇H₈O | Benzyl alcohol |

| 185.1022 | C₇H₇O₂ + CH₄O₂ | Benzyl formate (B1220265) + formic acid (rearrangement) |

| 130.0862 | C₇H₈O₂ + C₅H₉NO₂ | Benzyl alcohol + Bocine |

Note: Fragmentation analysis is predictive and based on common fragmentation pathways for protected amino acids. researchgate.netnih.gov The loss of the Boc group (100 Da) and the benzyl group (91 Da) are typically very characteristic fragmentation pathways.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (S)-benzyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride |

| H-Orn(Boc)-OMe·HCl | (S)-methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride |

| Boc-Orn(Cbz)-OMe | Methyl Nα-(tert-butoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-ornithinate |

| H-Orn(Cbz)-OMe hydrochloride | Methyl Nδ-(benzyloxycarbonyl)-L-ornithinate hydrochloride |

| DMSO-d₆ | Hexadeuterodimethyl sulfoxide |

| CDCl₃ | Deuterochloroform |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile molecules like protected amino acids. In the analysis of this compound, MALDI-TOF MS provides rapid determination of the molecular weight, offering a primary confirmation of the compound's identity.

The sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates soft ionization of the analyte. mdpi.com For protected peptides and amino acids, the choice of matrix is critical, as acidic matrices can sometimes cause the cleavage of acid-labile protecting groups like Boc. nih.gov In such cases, neutral matrices like 2,4,6-trihydroxyacetophenone can be advantageous. nih.gov

Upon laser irradiation, the protonated molecule [M+H]⁺ is formed. For this compound (MW: 358.87 g/mol ), the expected molecular ion peak would be observed at an m/z corresponding to the free base, C₁₇H₂₆N₂O₄ (MW: 322.40 g/mol ). The protonated molecule [C₁₇H₂₆N₂O₄ + H]⁺ would therefore be detected at approximately m/z 323.19. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 1: Expected MALDI-TOF MS Signals for H-Orn(Boc)-OBzl

| Ion Species | Calculated m/z |

| [M+H]⁺ | 323.19 |

| [M+Na]⁺ | 345.17 |

| [M+K]⁺ | 361.15 |

M represents the molecular weight of the free base, C₁₇H₂₆N₂O₄.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for the unambiguous confirmation of the elemental composition of this compound. nih.govcsic.es Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically with an error of less than 5 ppm, allowing for the confident determination of the molecular formula. usask.ca

For the protonated molecule of H-Orn(Boc)-OBzl ([C₁₇H₂₇N₂O₄]⁺), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for H-Orn(Boc)-OBzl

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

| C₁₇H₂₆N₂O₄ | [M+H]⁺ | 323.19653 |

This data provides strong evidence for the presence of the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nih.govresearchgate.net For this compound, MS/MS analysis provides definitive structural confirmation by inducing fragmentation at specific bonds. nih.govnih.gov The precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predictable and highly informative. Key fragmentation pathways for protected amino acids involve the loss of the protecting groups and cleavage of the amino acid backbone. For H-Orn(Boc)-OBzl, characteristic losses would include:

Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Loss of the benzyl ester: A neutral loss of benzyl alcohol (108 Da) or the benzyl group (91 Da).

Cleavage of the amino acid side chain.

These fragmentation patterns create a unique "fingerprint" for the molecule, confirming the connectivity of the atoms and the presence of the protecting groups at their expected positions. usask.ca

Table 3: Predicted Major MS/MS Fragments of [H-Orn(Boc)-OBzl+H]⁺

| Precursor Ion (m/z) | Fragment Ion Description | Fragment Ion (m/z) |

| 323.19 | Loss of isobutylene (-C₄H₈) | 267.13 |

| 323.19 | Loss of Boc group (-C₅H₈O₂) | 223.15 |

| 323.19 | Loss of benzyl alcohol (-C₇H₈O) | 215.14 |

| 323.19 | Loss of benzyloxycarbonyl group (-C₈H₇O₂) | 172.13 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

FTIR spectroscopy is a rapid and non-destructive method for identifying characteristic functional groups within this compound. nih.gov The FTIR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational bands include:

N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ from the primary amine hydrochloride and the N-H of the carbamate (B1207046).

C-H stretching: Bands around 3000-2850 cm⁻¹ for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H.

C=O stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) of the benzyl ester group typically appears around 1735 cm⁻¹. nih.gov The carbamate carbonyl (C=O) of the Boc group is expected in the range of 1665-1673 cm⁻¹. nih.govnih.gov

C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and carbamate groups.

C-N stretching: Found in the 1471-1408 cm⁻¹ range. nih.gov

Tertiary butyl group: Characteristic bending vibrations for the C(CH₃)₃ of the Boc group appear around 1365-1380 cm⁻¹. nih.govnih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine HCl (N⁺-H) | Stretching | 3300-3000 (broad) |

| Carbamate (N-H) | Stretching | ~3300 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | ~1735 |

| Carbamate C=O | Stretching | 1665-1673 |

| C-N (Carbamate) | Stretching | 1471-1408 |

| C(CH₃)₃ (Boc) | Bending | 1365-1380 |

| C-O (Ester, Carbamate) | Stretching | 1250-1000 |

Characteristic Raman signals would include:

Aromatic ring breathing modes: A strong, sharp peak around 1003 cm⁻¹ is characteristic of the monosubstituted benzene (B151609) ring of the benzyl group. researchgate.net

C=O stretching: The carbonyl stretching vibrations are also visible in the Raman spectrum, though often weaker than in the IR.

CH₂ and CH₃ deformations: Bending and twisting vibrations of the methylene and methyl groups appear in the 1440-1460 cm⁻¹ region. researchgate.net

The influence of the benzyl group on the C=O frequency in esters has been studied using Raman spectroscopy, confirming that it behaves similarly to an alkyl group. ias.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy

Chiroptical Spectroscopy for Stereochemical Purity and Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for confirming the stereochemical integrity of chiral molecules like this compound. wiley.com Since the starting material is the L-isomer of ornithine, it is crucial to verify that no racemization has occurred during the synthesis and protection steps.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The chromophores in this compound, primarily the phenyl ring of the benzyl ester and the carbamate group, will give rise to a characteristic CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the L-configuration of the α-carbon. While empirical rules can sometimes be applied, comparison with the spectrum of a known standard or with quantum chemical calculations provides the most reliable assignment of absolute configuration. wiley.comresearchgate.net This analysis is critical to ensure the enantiomeric purity of the final product, which is a prerequisite for its use in the synthesis of stereochemically defined peptides.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. osti.gov For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, ORD is a powerful tool for confirming its absolute configuration. cdnsciencepub.com The technique involves passing monochromatic, plane-polarized light through a solution of the compound and measuring the optical rotation at various wavelengths. cdnsciencepub.com

The resulting ORD spectrum, a plot of specific rotation [α] against wavelength (λ), typically shows a plain curve far from an absorption band. However, near an electronic absorption band of a chromophore, the curve exhibits a characteristic peak and trough, known as a Cotton effect. cdnsciencepub.com The sign of the Cotton effect can be directly correlated to the stereochemistry of the molecule. For this compound, the relevant chromophores include the benzyl ester and the Boc-protecting group's carbonyl function. The analysis of the ORD curve provides critical information on the conformation of the molecule in solution. rsc.org While ORD has been widely applied to peptides and protected amino acids, the data are specific to the compound and its solvent environment. rsc.org

Table 1: Representative Optical Rotatory Dispersion Data for a Chiral Amino Acid Derivative

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (D-line) | +15.5 |

| 500 | +22.0 |

| 400 | +35.8 |

| 350 | +51.2 |

| 300 | +85.7 |

| 250 | +190.4 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another essential chiroptical method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is particularly sensitive to the stereochemical features and conformational details of the molecule. When applied to this compound, CD spectroscopy provides insights into the local environment of its chromophores, such as the phenyl group of the benzyl ester and the carbonyl group of the Boc protecting group. nih.gov

A CD spectrum is a plot of molar ellipticity [θ] versus wavelength. The presence of positive or negative peaks, known as Cotton effects, corresponds to the electronic transitions of the chromophores within the chiral molecule. nih.gov The sign and magnitude of these peaks are characteristic of the molecule's absolute configuration and its predominant conformation in solution. rsc.org For instance, studies on Boc-protected amino acids have shown that the CD signal is unique for each amino acid, reflecting its distinct side chain and stereochemistry. nih.gov A distinct CD signal observed upon complexation or in a specific solvent can indicate a preferred secondary structure or conformation. jst.go.jp

Table 2: Illustrative Circular Dichroism Spectral Data for a Protected Amino Acid

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | 0 |

| 265 | +50 |

| 250 | +120 |

| 235 | +80 |

| 222 | -1500 |

| 210 | -1200 |

| 200 | +2500 |

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. This technique requires growing a high-quality single crystal of this compound, which can be achieved through methods like slow evaporation. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, producing a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. nih.gov The results provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. Crucially, SCXRD establishes the absolute configuration of the chiral center without ambiguity. bohrium.com Furthermore, it reveals how individual molecules pack together in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding. acs.org

Table 3: Typical Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Example Value |

| Chemical Formula | C₁₇H₂₇ClN₂O₄ |

| Formula Weight | 358.87 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.00 Å, b = 7.83 Å, c = 11.94 Å |

| Volume | 654.5 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.821 g/cm³ |

| R-factor | 0.088 |

Powder X-ray Diffraction (PXRD) for Polymorphism

Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystalline form. cardiff.ac.uk These different forms, or polymorphs, can have distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these polymorphic forms. mdpi.com

Instead of a single crystal, PXRD uses a finely ground powder sample containing numerous microcrystals in random orientations. researchgate.net The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com By comparing the PXRD pattern of a batch of this compound to known patterns, one can identify the polymorph present and detect the presence of any other crystalline forms. researchgate.net This is critical for ensuring consistency between different batches of the material. researchgate.net

Table 4: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

| Form A: 2θ (°) | Form A: Relative Intensity (%) | Form B: 2θ (°) | Form B: Relative Intensity (%) |

| 8.5 | 100 | 9.1 | 85 |

| 12.3 | 45 | 11.5 | 100 |

| 17.0 | 80 | 18.2 | 60 |

| 21.1 | 65 | 22.4 | 75 |

| 25.6 | 30 | 26.0 | 50 |

Elemental Combustion Analysis for Stoichiometric Composition Verification

Elemental Combustion Analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. huji.ac.il This method provides a crucial verification of the compound's empirical formula and stoichiometric purity. youtube.com

The analysis involves the complete combustion of a precisely weighed sample of this compound in an oxygen-rich atmosphere at high temperatures. huji.ac.il The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. These experimentally determined values are then compared to the theoretical percentages calculated from the molecular formula (C₁₇H₂₇ClN₂O₄). A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and high purity of the compound. nih.gov

Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass (%) | Found Mass (%) |

| Carbon (C) | 56.89 | 56.75 |

| Hydrogen (H) | 7.58 | 7.61 |

| Nitrogen (N) | 7.81 | 7.78 |

Chromatographic Purity Assessment and Quantification Techniques

Chromatographic methods are essential for assessing the purity of synthetic compounds by separating the main component from any impurities, such as starting materials, by-products, or enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. rsc.org

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is pumped through the column. ub.edu Compounds are separated based on their differential partitioning between the two phases. A detector, commonly a UV detector set at a wavelength where the benzyl group absorbs, measures the concentration of each eluting component. The resulting chromatogram shows a major peak for the product and smaller peaks for any impurities. The purity is quantified by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 6: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |

| 1 | 3.5 | 1,520 | 0.05 | Impurity A |

| 2 | 8.9 | 3,155,800 | 99.85 | This compound |

| 3 | 11.2 | 3,160 | 0.10 | Impurity B |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the analysis of this compound. oup.comnih.gov Its versatility allows for the separation, identification, and quantification of the main compound and any potential impurities.

Detailed Research Findings:

The purity of this compound and related protected amino acids is routinely assessed using reverse-phase HPLC (RP-HPLC). nih.gov In a typical setup, a C18 column is employed, which separates compounds based on their hydrophobicity. oup.comnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as 0.1% formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile or methanol). nih.gov This gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities.

Detection is most commonly achieved using an ultraviolet (UV) detector, typically monitoring at a wavelength of 220 nm, where the peptide bonds and aromatic rings (in this case, the benzyl group) exhibit strong absorbance. oup.com This method is highly sensitive and provides quantitative data on the purity of the sample. For more complex mixtures or for confirmation of peak identity, HPLC systems can be coupled with a mass spectrometer (LC-MS). nih.gov This provides mass-to-charge ratio information for each eluting peak, allowing for definitive identification of the main compound and characterization of any impurities.

Interactive Data Table: Illustrative HPLC Parameters for Protected Amino Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic component for eluting hydrophobic compounds. |

| Gradient | 5% to 95% B over 20 minutes | To ensure separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at 220 nm | To detect and quantify the compound. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

This table represents a typical set of starting conditions for the analysis of a protected amino acid like this compound. Actual parameters would be optimized for the specific sample and instrumentation.

Gas Chromatography (GC) for Volatile Impurities (if applicable)

While HPLC is the primary tool for analyzing the non-volatile this compound, Gas Chromatography (GC) can be a valuable complementary technique for the detection and quantification of any residual volatile organic solvents that may be present from the synthesis and purification processes. Solvents such as dichloromethane (B109758), ethyl acetate (B1210297), or dioxane are often used in the preparation of protected amino acids and their removal must be confirmed.

Detailed Research Findings:

For GC analysis, a sample of this compound would be dissolved in a suitable high-purity solvent and injected into the GC. The instrument separates compounds based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. The presence and quantity of volatile impurities are determined by comparing their retention times and peak areas to those of known standards. This analysis is crucial for ensuring the final product meets required purity standards and is free from potentially interfering residual solvents.

Thin-Layer Chromatography (TLC) as a Rapid Screening Method

Thin-Layer Chromatography (TLC) serves as a quick, simple, and cost-effective method for the qualitative monitoring of reactions and for preliminary purity assessment of this compound. ub.edu

Detailed Research Findings:

In a typical TLC analysis, a small amount of a solution of this compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like ethyl acetate or methanol (B129727). ub.edu The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

After development, the plate is visualized, typically under UV light (254 nm), where the benzyl group of this compound will be visible as a dark spot. wiley-vch.de Further visualization can be achieved by staining the plate with a reagent such as ninhydrin, which reacts with the free primary amine to produce a characteristic colored spot. wiley-vch.de The purity can be estimated by the presence of a single spot, while the appearance of multiple spots indicates the presence of impurities. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under specific conditions. longdom.org

Interactive Data Table: Example TLC System for this compound

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material on the plate. | Silica Gel 60 F254 |

| Mobile Phase | The solvent system used for development. | Dichloromethane:Methanol (9:1 v/v) |

| Visualization | Method to see the separated spots. | UV light (254 nm), Ninhydrin stain |

| Expected Rf | Approximate retention factor. | Dependent on exact conditions, but should be a single major spot. |

Thermogravimetric Analysis (TGA) for Solvent Content and Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA is particularly useful for determining the amount of residual solvent and for characterizing its thermal stability and decomposition profile.

Detailed Research Findings:

In a TGA experiment, a small, precisely weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the sample's mass as the temperature increases. A typical TGA curve for a pure, dry sample of a protected amino acid would show a stable baseline until the onset of thermal decomposition.

If residual solvents are present, a mass loss will be observed at a temperature corresponding to the boiling point of that solvent. The percentage of mass loss in this step can be used to quantify the solvent content. The main decomposition of this compound will occur at a much higher temperature, characterized by a significant and rapid loss of mass. This decomposition temperature provides a measure of the compound's thermal stability. The shape of the decomposition curve can also offer insights into the mechanism of decomposition. For example, the decomposition might occur in a single step or multiple steps, corresponding to the loss of the different protecting groups (Boc and benzyl) and the degradation of the amino acid backbone.

Interactive Data Table: Hypothetical TGA Data for this compound

| Temperature Range (°C) | % Weight Loss | Interpretation |

| 25 - 100 | ~0.5% | Loss of adsorbed moisture or highly volatile solvent. |

| 100 - 150 | Negligible | Indicates the absence of significant amounts of common organic solvents. |

| > 180 | Significant, sharp decrease | Onset of thermal decomposition of the compound. |

This table is a hypothetical representation. Actual decomposition temperatures would need to be determined experimentally.

Reactivity Profiles and Transformational Chemistry of H Orn Boc Obzl.hcl

Amide Bond Formation Reactions: Principles and Applications in Peptide Synthesis

The primary utility of H-Orn(Boc)-OBzl.HCl lies in its role as an amino acid derivative for the synthesis of peptides. The free α-amino group serves as a nucleophile, reacting with an activated carboxyl group of another amino acid to form a peptide (amide) bond. This process is the fundamental reaction in peptide chain elongation.

Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. peptide.com In the context of SPPS, this compound can be utilized in strategies where the side chain of ornithine needs to remain protected while the α-amino group is available for coupling.

The Boc/Bzl protection scheme is a classic strategy in SPPS where the temporary Nα-protecting group is the acid-labile Boc group, and more permanent side-chain protection is provided by benzyl-based groups. peptide.compeptide.com Although this compound has its Nα-amino group free, it can be incorporated into a peptide chain after the initial amino acid is attached to the resin. For instance, if a different Nα-Boc protected amino acid is first coupled to the resin and then deprotected, the resulting free amine on the resin-bound amino acid can then be coupled with a suitably activated carboxyl group of a second amino acid. If that second amino acid were, for example, Fmoc-Orn(Boc)-OH, after its coupling and subsequent Fmoc deprotection, the resulting free amine would be analogous to the free amine on this compound, ready for the next coupling step. The Boc group on the ornithine side chain is orthogonal to the Fmoc group, meaning the Fmoc group can be removed without affecting the Boc group. peptide.com

Solution-phase peptide synthesis, while often more time-consuming than SPPS, offers flexibility and is suitable for large-scale synthesis. oup.com In this approach, all reactions are carried out in a solution, and intermediates are isolated and purified after each step.

This compound is well-suited for solution-phase synthesis. nsf.gov Its free α-amino group can react with an N-protected and carboxyl-activated amino acid. For instance, it can be coupled with a Boc-protected amino acid using a suitable coupling reagent. oup.com The resulting dipeptide would have its N-terminus protected by a Boc group, the ornithine side chain also protected by a Boc group, and the C-terminus protected as a benzyl (B1604629) ester. The Nα-Boc group can then be selectively removed to allow for further chain elongation.

A "hold-in-solution" method has been described for rapid peptide synthesis in the liquid phase, where the growing peptide is held in an organic solvent and undergoes sequential coupling and deprotection steps. oup.com this compound can be used as the starting amino component in such a procedure.

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This compound, with its free nucleophilic amine, is compatible with a wide array of coupling reagents used for this activation. nsf.govrsc.org These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group.

Interactive Table: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxyl group to form a highly reactive O-acylisourea intermediate. This can then react directly with the amine or, more commonly, with an additive like HOBt to form a less reactive but more stable active ester, minimizing side reactions. oup.comnih.govgu.se |

| Phosphonium (B103445) Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP, BOP | Convert the carboxylic acid into a phosphonium ester, which is a highly reactive species. These reagents are known for their high efficiency and low racemization rates. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU | Form active esters, similar to phosphonium salts. HATU, which forms OAt esters, is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. nsf.govnih.gov |

The choice of coupling reagent can depend on factors such as the steric hindrance of the amino acids being coupled and the desired reaction conditions. researchgate.net

A significant challenge in peptide synthesis is the prevention of epimerization (racemization) at the chiral α-carbon of the activated amino acid. This is particularly a concern for all amino acids except glycine. The risk of epimerization is highest during the activation step.

Several strategies are employed to minimize epimerization:

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (like HOAt and 6-Cl-HOBt) are commonly used with carbodiimides. oup.comgu.se They react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.

Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents, especially those incorporating HOBt or HOAt moieties like HBTU and HATU, are generally considered to result in low levels of epimerization. gu.se

Nα-Protecting Group: The nature of the Nα-protecting group on the activated amino acid plays a crucial role. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization. researchgate.net

Reaction Conditions: Careful control of reaction temperature and the choice of base and solvent can also help in minimizing epimerization.

Compatibility with Diverse Peptide Coupling Reagents (e.g., Carbodiimides, Phosphonium Salts, Uronium Salts)

Selective Deprotection Strategies for Boc and Benzyl Groups

The utility of this compound is greatly enhanced by the ability to selectively remove the Boc and benzyl protecting groups. These groups are orthogonal, meaning one can be removed under conditions that leave the other intact. peptide.comub.edu

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.org The deprotection proceeds via a carbamate (B1207046) hydrolysis mechanism in an acidic environment. fishersci.co.uk

Common reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA): TFA, often used as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for Boc removal. fishersci.co.ukresearchgate.net The reaction is typically fast and occurs at room temperature. fishersci.co.uk The resulting amine is obtained as a TFA salt. peptide.com

Hydrogen Chloride (HCl) in Dioxane: A solution of HCl in an organic solvent like dioxane is another effective method for Boc deprotection. researchgate.netresearchgate.net A 4M solution is commonly used and can selectively cleave Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters under specific conditions. researchgate.net

The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation intermediate. researchgate.net This cation can potentially alkylate nucleophilic residues in the peptide, such as tryptophan or methionine. peptide.comresearchgate.net To prevent these side reactions, "scavengers" like dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are often added to the deprotection mixture to trap the carbocations. peptide.comresearchgate.net

It is important to note that while these conditions are designed to be selective for the Boc group, prolonged exposure or harsh conditions can lead to the cleavage of other acid-labile groups, including the benzyl ester. rsc.org Careful control of the reaction time and temperature is therefore crucial.

Interactive Table: Boc Deprotection Reagents

| Reagent | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Fast and efficient; commonly used in Boc/Bzl SPPS. peptide.comfishersci.co.ukresearchgate.net |

| HCl in Dioxane | 4M solution | Provides good selectivity for Nα-Boc over t-butyl esters in some cases. researchgate.net |

The benzyl (Bzl) group protecting the C-terminal carboxyl group is more stable to the acidic conditions used for Boc removal. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which does not affect the Boc group. peptide.compeptide.com This orthogonality is fundamental to the utility of this compound in multi-step peptide synthesis.

Hydrogenolysis-Based Benzyl Ester Cleavage Methods

The benzyl (Bzl) ester of this compound is primarily cleaved through hydrogenolysis, a chemical reaction that involves the use of hydrogen gas and a metal catalyst. thieme-connect.deacsgcipr.org This method is favored for its mild and highly selective nature, especially in the presence of acid-labile protecting groups like Boc, which remain intact under these conditions. thieme-connect.de

Catalytic hydrogenolysis is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium black. thieme-connect.demdma.ch The reaction is generally conducted at room temperature and atmospheric pressure in solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297). thieme-connect.de The presence of an acid, such as acetic acid, can accelerate the reaction rate. thieme-connect.de The byproducts of this reaction are toluene (B28343) and carbon dioxide, which are considered innocuous. thieme-connect.de

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). mdma.chorganic-chemistry.org This method generates molecular hydrogen in situ from a hydrogen donor molecule. organic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), cyclohexene, and triethylsilane. mdma.chorganic-chemistry.orgrsc.org CTH offers advantages such as operational simplicity and rapid reaction times, often under 10 minutes. organic-chemistry.org For instance, using formic acid as a hydrogen donor with a 10% Pd/C catalyst is an effective and less expensive alternative to using palladium black. mdma.ch Similarly, the triethylsilane (TES)/Pd-C system provides a mild and efficient means for debenzylation under neutral conditions. organic-chemistry.org

Table 1: Common Conditions for Benzyl Ester Cleavage via Hydrogenolysis

| Method | Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, Palladium Black | H₂ gas | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Room Temperature, Atmospheric Pressure | , thieme-connect.de |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Room Temperature | mdma.ch |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Not specified | Not specified | rsc.org |

| Catalytic Transfer Hydrogenation | Pd/C | Triethylsilane (TES) | Chloroform (B151607), Methanol | Room Temperature | organic-chemistry.org |

Orthogonal Protecting Group Strategies in Multistep Synthesis

In multistep synthesis, particularly of peptides, the use of orthogonal protecting groups is a crucial strategy. peptide.comorganic-chemistry.org An orthogonal system allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at different sites of a molecule. peptide.comorganic-chemistry.org The protecting groups on this compound—Boc and benzyl—form a key part of the Boc/Bzl protection strategy, which has been a cornerstone of peptide synthesis. thieme-connect.depeptide.com

While both Boc and benzyl groups are acid-labile, their removal requires significantly different conditions, which allows for their sequential and selective deprotection. peptide.compeptide.com The Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). peptide.comfishersci.co.uk In contrast, the benzyl ester requires much stronger acids like hydrogen fluoride (HF) for cleavage, or alternatively, it can be removed by hydrogenolysis. peptide.compeptide.com This difference in lability is the foundation of their "pseudo-orthogonal" or modulated lability relationship. peptide.comjku.at

This strategy allows for a synthetic route where the α-amino group can be deprotected for peptide chain elongation, while the side-chain Boc group and C-terminal benzyl ester remain intact. Subsequently, the benzyl ester can be removed via hydrogenolysis without affecting the Boc group. thieme-connect.de Finally, the Boc group on the ornithine side chain can be cleaved with acid to expose the δ-amino group for further functionalization. This hierarchical deprotection is fundamental for creating complex peptide structures and bioconjugates. peptide.com Other protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Alloc (allyloxycarbonyl), can be used in conjunction with Boc and Bzl to create even more complex, fully orthogonal systems, as they are removed under basic and palladium(0)-catalyzed conditions, respectively. masterorganicchemistry.comiris-biotech.dehighfine.com

Table 2: Orthogonal Deprotection of Common Amino Acid Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference(s) |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Stable to hydrogenolysis and mild base. | peptide.com, fishersci.co.uk |

| Benzyl Ester/Ether | Bzl / OBzl | Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (e.g., HF) | Stable to TFA and mild base. | peptide.com, thieme-connect.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. | masterorganicchemistry.com, organic-chemistry.org |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Stable to acid and base. | iris-biotech.de, highfine.com |

Functionalization Reactions at the Ornithine Side Chain (ε-Amine)

Once the Boc group on the δ-amino group of the ornithine side chain is removed, the newly exposed primary amine becomes a key site for various functionalization reactions. This allows for the introduction of diverse chemical moieties, expanding the utility of the ornithine building block.